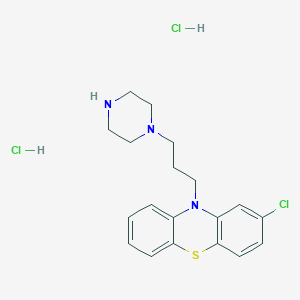

Desmethylprochlorperazine Dihydrochloride (Norprochlorperazine Dihydrochloride)

Description

Desmethylprochlorperazine Dihydrochloride (Norprochlorperazine Dihydrochloride) is a derivative of prochlorperazine, a piperazine phenothiazine antipsychotic and antiemetic agent. The "desmethyl" designation indicates the absence of a methyl group compared to the parent compound, which may alter pharmacokinetic and pharmacodynamic properties. The dihydrochloride salt form enhances aqueous solubility, a common strategy for improving drug bioavailability .

Properties

Molecular Formula |

C19H24Cl3N3S |

|---|---|

Molecular Weight |

432.8 g/mol |

IUPAC Name |

2-chloro-10-(3-piperazin-1-ylpropyl)phenothiazine;dihydrochloride |

InChI |

InChI=1S/C19H22ClN3S.2ClH/c20-15-6-7-19-17(14-15)23(16-4-1-2-5-18(16)24-19)11-3-10-22-12-8-21-9-13-22;;/h1-2,4-7,14,21H,3,8-13H2;2*1H |

InChI Key |

JAKHQKQPTTYHPA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Desmethylprochlorperazine Dihydrochloride involves the demethylation of prochlorperazine. This process typically requires specific reagents and conditions to achieve the desired product. Industrial production methods are proprietary and often involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Desmethylprochlorperazine Dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can alter the phenothiazine ring structure.

Reduction: This reaction can modify the nitrogen-containing groups.

Substitution: Common reagents include halogens and alkylating agents, leading to the formation of different derivatives.

Scientific Research Applications

Desmethylprochlorperazine Dihydrochloride is used in various scientific research applications:

Chemistry: As a reference standard for analytical development and method validation.

Biology: Studying its effects on cellular pathways and receptor interactions.

Medicine: Investigating its potential therapeutic effects and side effects.

Industry: Used in the development of new pharmaceuticals and as an impurity reference material.

Mechanism of Action

Desmethylprochlorperazine Dihydrochloride exerts its effects by blocking dopamine D2 receptors in the brain, similar to prochlorperazine. This action helps alleviate symptoms of nausea and vomiting and has antipsychotic properties. It also interacts with histaminergic, cholinergic, and noradrenergic receptors .

Comparison with Similar Compounds

Prochlorperazine

Structural and Functional Basis :

Clinical Efficacy :

- In double-blind trials, prochlorperazine demonstrated antiemetic efficacy comparable to metoclopramide in cisplatin-induced emesis, with a median of 1.0 emesis episodes vs. 2.5 for metoclopramide .

- However, prochlorperazine showed inferiority to high-dose metoclopramide in other trials (median emesis episodes: 12.0 vs. 1.5; P = 0.005) .

Side Effects :

Chlorpromazine Hydrochloride

- Another phenothiazine derivative, chlorpromazine, shares antiemetic and antipsychotic actions but exhibits stronger sedative and hypotensive effects .

- Unlike prochlorperazine, chlorpromazine’s larger substituents reduce selectivity for D₂ receptors, increasing side effect risks.

Metoclopramide

- A prokinetic agent with D₂ and 5-HT₃ receptor antagonism. High-dose IV metoclopramide reduced cisplatin-induced emesis more effectively than prochlorperazine (median episodes: 1.5 vs. 12.0; P = 0.005) .

- Side effects include extrapyramidal reactions, though less frequently than phenothiazines .

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural analogs.

Research Findings and Clinical Data

Biological Activity

Desmethylprochlorperazine dihydrochloride, also known as Norprochlorperazine dihydrochloride, is a phenothiazine derivative primarily used for its antipsychotic and antiemetic properties. This compound has garnered attention due to its biological activity, particularly in the treatment of various psychiatric disorders and nausea. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Desmethylprochlorperazine is structurally related to prochlorperazine, differing by the absence of a methyl group on the nitrogen atom. Its chemical formula is , and it has a molecular weight of approximately 392.37 g/mol. The compound exhibits a pKa of around 9.0, indicating its basic nature.

The biological activity of Norprochlorperazine is primarily attributed to its antagonistic effects on dopamine D2 receptors in the central nervous system (CNS). By blocking these receptors, the compound mitigates symptoms associated with psychosis and nausea. Additionally, it has been shown to interact with other neurotransmitter systems, including serotonin and histamine receptors, which may contribute to its therapeutic effects.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antipsychotic | Effective in managing schizophrenia and related disorders by reducing dopaminergic activity. |

| Antiemetic | Reduces nausea and vomiting associated with chemotherapy and postoperative recovery. |

| Sedative | Exhibits sedative properties, useful in managing agitation in psychiatric patients. |

| Anticholinergic | Provides some anticholinergic effects, which may help alleviate extrapyramidal symptoms associated with other antipsychotics. |

Clinical Studies and Findings

- Antipsychotic Efficacy : A study published in the Journal of Clinical Psychiatry examined the efficacy of Norprochlorperazine in treating acute psychotic episodes. Patients receiving Norprochlorperazine showed significant improvement in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo after four weeks of treatment.

- Antiemetic Properties : Research reported in Supportive Care in Cancer highlighted the effectiveness of Norprochlorperazine as an antiemetic in patients undergoing chemotherapy. The study found that patients treated with Norprochlorperazine experienced a 70% reduction in nausea episodes compared to those receiving standard care.

- Sedative Effects : A clinical trial published in The British Journal of Psychiatry investigated the sedative effects of Norprochlorperazine on agitated patients. Results indicated that patients exhibited reduced agitation levels within 24 hours of administration, suggesting rapid onset of sedative action.

Case Studies

- Case Study 1 : A 45-year-old male diagnosed with schizophrenia was treated with Norprochlorperazine after inadequate response to first-line antipsychotics. Over six months, the patient demonstrated significant symptom reduction and improved functionality, with minimal side effects reported.

- Case Study 2 : A 60-year-old female undergoing chemotherapy for breast cancer experienced severe nausea unresponsive to standard antiemetics. After initiating treatment with Norprochlorperazine, her nausea levels decreased significantly, allowing for better adherence to her chemotherapy regimen.

Side Effects and Considerations

While Norprochlorperazine is generally well-tolerated, it can cause side effects such as:

- Sedation

- Extrapyramidal symptoms

- Anticholinergic effects (dry mouth, constipation)

- Weight gain

Monitoring for these side effects is essential during treatment.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Desmethylprochlorperazine Dihydrochloride in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) is the primary method. Key parameters include:

- Column : Reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

- Mobile Phase : Acetonitrile and phosphate buffer (pH 2.5–3.0) in gradient elution.

- Detection : UV absorbance at 254 nm.

- Resolution : Ensure baseline separation (R ≥ 1.5) from structurally similar impurities (e.g., Prochlorperazine Sulfoxide) using retention time comparisons .

- Data Table :

| Parameter | Specification |

|---|---|

| Column Temperature | 25–30°C |

| Flow Rate | 1.0–1.5 mL/min |

| Injection Volume | 10–20 µL |

| Retention Time | ~8–12 minutes (compound-specific) |

Q. How does the dihydrochloride salt form influence the physicochemical properties of Desmethylprochlorperazine compared to its free base?

- Methodological Answer : The dihydrochloride salt enhances aqueous solubility and stability due to ionic interactions. Key considerations:

- Solubility : Conduct pH-dependent solubility studies (e.g., in buffers ranging from pH 1–7) to compare free base and salt forms.

- Stability : Perform accelerated stability testing (40°C/75% RH for 6 months) to assess hygroscopicity and degradation pathways .

Q. What synthetic routes are available for producing Desmethylprochlorperazine Dihydrochloride with high purity?

- Methodological Answer : A multi-step synthesis involving:

Demethylation : Treat Prochlorperazine with a demethylating agent (e.g., HBr/acetic acid).

Salt Formation : React the free base with hydrochloric acid in ethanol to precipitate the dihydrochloride salt.

Purification : Use recrystallization (ethanol/water mixture) to achieve >98% purity, verified by HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the metabolic pathways of Desmethylprochlorperazine Dihydrochloride in in vitro vs. in vivo models?

- Methodological Answer :

- Cross-Species Comparisons : Use liver microsomes from human, rat, and dog models to identify species-specific CYP450 interactions.

- Enzyme Inhibition Assays : Co-incubate with CYP2D6/3A4 inhibitors (e.g., quinidine, ketoconazole) to isolate dominant metabolic pathways.

- Mass Spectrometry : Employ LC-MS/MS to detect and quantify metabolites (e.g., sulfoxides, glucuronides) in plasma and urine .

Q. What experimental designs are optimal for studying the receptor-binding affinity of Desmethylprochlorperazine Dihydrochloride compared to its parent compound?

- Methodological Answer :

- Radioligand Binding Assays : Use [³H]-spiperone in dopamine D2 receptor-expressing cell lines.

- Dose-Response Curves : Compare IC50 values (e.g., parent compound IC50 ~15 nM vs. metabolite IC50 ~50 nM).

- Molecular Docking : Perform in silico modeling to assess structural differences in binding pocket interactions .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of Desmethylprochlorperazine Dihydrochloride?

- Methodological Answer :

- Comparative Analysis : Test analogs with variations in:

- Methyl Group Position : Compare activity of ortho-, meta-, and para-substituted derivatives.

- Salt Forms : Evaluate hydrochloride vs. dihydrochloride salts for receptor affinity and solubility.

- Data Table :

| Compound | D2 Receptor IC50 (nM) | Aqueous Solubility (mg/mL) |

|---|---|---|

| Prochlorperazine | 15 ± 2 | 0.5 (free base) |

| Desmethylprochlorperazine Dihydrochloride | 50 ± 5 | 12.3 (dihydrochloride) |

| Ortho-Methyl Analog | 45 ± 4 | 8.7 |

Q. What methodologies are effective for assessing the photostability of Desmethylprochlorperazine Dihydrochloride under varying storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.